2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H21ClN2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods may include the use of parallel solid-phase synthesis and photocatalytic synthesis . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions can vary widely. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Scientific Research Applications
2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperazine: A closely related compound with similar chemical properties.
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative used in the synthesis of pharmaceuticals.
Uniqueness
2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with specific molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H21ClN2 |
---|---|
Molecular Weight |
192.73 g/mol |
IUPAC Name |
2,6-dimethyl-1-propan-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-7(2)11-8(3)5-10-6-9(11)4;/h7-10H,5-6H2,1-4H3;1H |
InChI Key |
FQZFUIVZPZXTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(N1C(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.